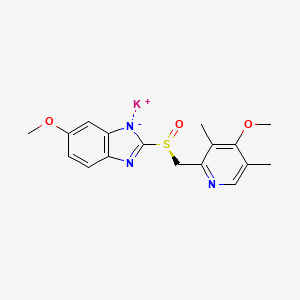

Esomeprazole (potassium salt)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Esomeprazole (potassium salt) is a proton pump inhibitor used primarily to reduce stomach acid production. It is the S-isomer of omeprazole and is marketed under various brand names, including Nexium. Esomeprazole is commonly used to treat conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of esomeprazole (potassium salt) involves several steps. Initially, omeprazole is synthesized, which is then resolved into its enantiomers. The S-enantiomer, esomeprazole, is then converted into its potassium salt form. The process typically involves condensation reactions, chiral oxidation, and ion exchange reactions .

Industrial Production Methods: Industrial production of esomeprazole (potassium salt) often involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process includes dissolving esomeprazole in water, adding a benign solvent, and then performing salification with an inorganic potassium salt. The solution is then heated, crystallized, and filtered to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Esomeprazole (potassium salt) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions: Common reagents used in the synthesis of esomeprazole include methylene dichloride, diethyl tartrate, tetrabutyl titanate, and pyridine. The reactions are typically carried out under controlled temperatures and conditions to ensure the desired product is obtained .

Major Products Formed: The major products formed from these reactions include esomeprazole itself and its various salt forms, such as esomeprazole magnesium and esomeprazole sodium. These products are used in different formulations for medical applications .

Applications De Recherche Scientifique

Esomeprazole (potassium salt) has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying proton pump inhibitors. In biology and medicine, it is extensively used to study gastric acid-related diseases and their treatments. It is also used in the development of dual-release formulations for more effective inhibition of gastric acid secretion .

Mécanisme D'action

Esomeprazole exerts its effects by inhibiting the H+/K±ATPase enzyme in the gastric parietal cells. This enzyme is responsible for the final step in gastric acid production. By covalently binding to the sulfhydryl groups of cysteines on the enzyme, esomeprazole effectively prevents acid secretion. This inhibition is irreversible, and new enzyme synthesis is required to resume acid production .

Comparaison Avec Des Composés Similaires

Similar Compounds: Esomeprazole is similar to other proton pump inhibitors such as omeprazole, pantoprazole, lansoprazole, dexlansoprazole, and rabeprazole. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and efficacy .

Uniqueness: Esomeprazole is unique in that it is the S-isomer of omeprazole, which provides it with higher bioavailability and a more consistent therapeutic effect. This makes it particularly effective in treating conditions that require long-term acid suppression .

Propriétés

Formule moléculaire |

C17H18KN3O3S |

|---|---|

Poids moléculaire |

383.5 g/mol |

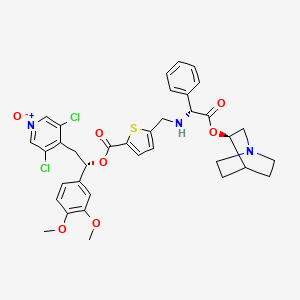

Nom IUPAC |

potassium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-3-ide |

InChI |

InChI=1S/C17H18N3O3S.K/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m0./s1 |

Clé InChI |

FOFFPEFVSRGLOZ-JIDHJSLPSA-N |

SMILES isomérique |

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=C(C=C3)OC.[K+] |

SMILES canonique |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=C(C=C3)OC.[K+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12430207.png)

![3-Methoxy-4-(3-methyl-2-buten-1-yl)-5-[(1E)-2-phenylethenyl]phenol; Longistyline C](/img/structure/B12430216.png)

![N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B12430244.png)

![1-phenyl-6-(phenylmethylidene)-4H,5H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B12430245.png)